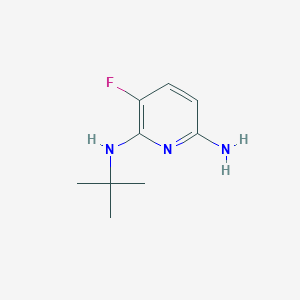
2-Amino-6-(t-butylamino)-5-fluoropyridine
Cat. No. B8329400
M. Wt: 183.23 g/mol
InChI Key: AYGUFALOIKVSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06133284
Procedure details


To a mixed solution of 18 ml methanol and 1.4 g concentrated hydrochloric acid were added 3.1 g of 20 2-benzylamino-6-(t-butylamino)-3-chloro-5-fluoropyridine together with 0.33 g of 10% palladium on carbon, and the mixture was hydrogenated at 30° C. for 1 hour. The catalyst was separated by filtration, and the solvent and the like were distilled off under reduced pressure. To the residue was added 50 ml of chloroform, and the mixture was washed with 10 ml of 6% aqueous solution of sodium hydroxide, and the chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to column chromatography (silica gel, 40 g; eluent: chloroform:n-hexane, 3:1 and then 1:1) to obtain 1.35 g of 2-amino-6-(t-butylamino)-3-chloro-5-fluoropyridine as a pale brown oil, and 0.32 g of 2-amino-6-(t-butylamino)-5-fluoropyridine as a brown oil.

[Compound]
Name
20
Quantity
3.1 g
Type
reactant
Reaction Step One

Name
2-benzylamino-6-(t-butylamino)-3-chloro-5-fluoropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Cl.C([NH:9][C:10]1[C:15]([Cl:16])=[CH:14][C:13]([F:17])=[C:12]([NH:18][C:19]([CH3:22])([CH3:21])[CH3:20])[N:11]=1)C1C=CC=CC=1>[Pd].CO>[NH2:9][C:10]1[C:15]([Cl:16])=[CH:14][C:13]([F:17])=[C:12]([NH:18][C:19]([CH3:22])([CH3:21])[CH3:20])[N:11]=1.[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([F:17])=[C:12]([NH:18][C:19]([CH3:22])([CH3:21])[CH3:20])[N:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
[Compound]
|
Name
|
20
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
2-benzylamino-6-(t-butylamino)-3-chloro-5-fluoropyridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)NC1=NC(=C(C=C1Cl)F)NC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0.33 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was separated by filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent and the like were distilled off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added 50 ml of chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
the mixture was washed with 10 ml of 6% aqueous solution of sodium hydroxide
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the chloroform layer was dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=C(C=C1Cl)F)NC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.35 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=C(C=C1)F)NC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.32 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
